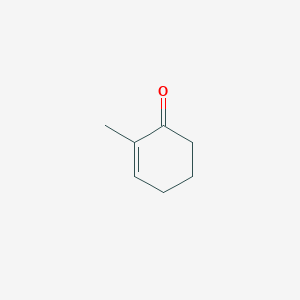

2-Methyl-2-cyclohexen-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-6-4-2-3-5-7(6)8/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTNAAYQZJAXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149905 | |

| Record name | 2-Cyclohexen-1-one, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-18-2 | |

| Record name | 2-Methyl-2-cyclohexenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-one, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-2-CYCLOHEXENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8GTZ04A1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Methyl-2-cyclohexen-1-one from Cyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-methyl-2-cyclohexen-1-one, a valuable intermediate in organic synthesis, starting from the readily available precursor, cyclohexanone (B45756). This document details two primary synthetic routes, encompassing experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication in a laboratory setting.

Executive Summary

The transformation of cyclohexanone to this compound is a multi-step process that necessitates two key chemical modifications: α-methylation of the cyclohexanone ring and the subsequent introduction of a carbon-carbon double bond in conjugation with the carbonyl group. This guide outlines two effective strategies to achieve this synthesis:

-

Route 1: α-Methylation followed by Dehydrohalogenation or Oxidation. This is a classical and versatile approach. It involves the regioselective methylation of cyclohexanone at the α-position, followed by the introduction of unsaturation.

-

Route 2: The Robinson Annulation. While not a direct conversion, this powerful ring-forming reaction offers an alternative pathway to construct a methyl-substituted cyclohexenone ring system and is included for its significance in the synthesis of related structures.

This guide provides detailed experimental procedures for the key transformations, summarizes relevant quantitative data for the starting material, intermediate, and final product, and includes visual representations of the synthetic workflows and reaction mechanisms.

Data Presentation

Quantitative data for the key compounds involved in the synthesis are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Spectroscopic Data for Cyclohexanone (Starting Material)

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| Boiling Point | 155.6 °C |

| Density | 0.947 g/cm³ |

| IR (C=O stretch) | ~1715 cm⁻¹[1] |

Table 2: Physical and Spectroscopic Data for 2-Methylcyclohexanone (B44802) (Intermediate)

| Property | Value |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol [2][3] |

| Boiling Point | 165.1 °C |

| Density | 0.925 g/cm³ |

| ¹H NMR (CDCl₃, ppm) | δ 2.45-2.25 (m, 2H), 2.15-1.95 (m, 2H), 1.85-1.55 (m, 4H), 1.05 (d, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 214.5, 45.0, 41.5, 35.5, 27.5, 25.0, 15.0 |

| IR (C=O stretch) | ~1712 cm⁻¹[4] |

Table 3: Physical and Spectroscopic Data for this compound (Final Product)

| Property | Value |

| Molecular Formula | C₇H₁₀O[5] |

| Molecular Weight | 110.15 g/mol |

| Boiling Point | 176-179 °C |

| Density | 0.972 g/mL at 25 °C |

| Refractive Index | n20/D 1.487 |

| ¹H NMR (CDCl₃, ppm) | δ 6.75 (m, 1H), 2.45 (t, 2H), 2.30 (m, 2H), 1.95 (m, 2H), 1.75 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 199.5, 145.0, 135.0, 38.0, 30.5, 22.5, 16.0 |

| IR (C=O stretch) | ~1670 cm⁻¹ |

| IR (C=C stretch) | ~1630 cm⁻¹ |

Experimental Protocols

Route 1: α-Methylation and Subsequent Unsaturation

This route is a reliable and widely used method for the synthesis of this compound.

This procedure utilizes lithium diisopropylamide (LDA) as a strong, non-nucleophilic base to generate the kinetic enolate of cyclohexanone, which is then alkylated with methyl iodide.

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Cyclohexanone

-

Methyl iodide

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the solution for 30 minutes at this temperature to form LDA.

-

Enolate Formation: Add cyclohexanone (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

-

Methylation: Add methyl iodide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude 2-methylcyclohexanone can be purified by fractional distillation. Typical Yield: 70-85%.

Two primary methods are presented for the conversion of 2-methylcyclohexanone to this compound.

Method A: α-Bromination and Dehydrobromination

This two-step sequence involves the selective bromination at the α-position followed by an elimination reaction.

Part 1: α-Bromination of 2-Methylcyclohexanone

Materials:

-

2-Methylcyclohexanone

-

Bromine (Br₂)

-

Acetic acid

Procedure:

-

Dissolve 2-methylcyclohexanone (1.0 equivalent) in glacial acetic acid in a round-bottom flask.

-

Slowly add a solution of bromine (1.0 equivalent) in acetic acid dropwise with stirring. The reaction is typically carried out at room temperature. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, stir the reaction mixture for an additional hour.

-

Pour the reaction mixture into water and extract with a suitable organic solvent like diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain crude 2-bromo-2-methylcyclohexanone (B3417326). This intermediate is often used in the next step without further purification.

Part 2: Dehydrobromination of 2-Bromo-2-methylcyclohexanone

Materials:

-

Crude 2-bromo-2-methylcyclohexanone

-

A suitable base (e.g., pyridine (B92270), lithium carbonate)

-

A suitable solvent (e.g., dimethylformamide - DMF)

Procedure:

-

Dissolve the crude 2-bromo-2-methylcyclohexanone in a suitable high-boiling solvent such as DMF.

-

Add a base such as pyridine or lithium carbonate (1.2-1.5 equivalents).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture, pour it into water, and extract with diethyl ether.

-

Wash the organic layer with dilute acid (if a basic workup is needed), water, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound. Typical Yield: 50-70% over the two steps.

Method B: Saegusa-Ito Oxidation

This modern method involves the formation of a silyl (B83357) enol ether from 2-methylcyclohexanone, followed by oxidation with a palladium(II) salt to introduce the double bond.[6][7]

Part 1: Formation of the Silyl Enol Ether

Materials:

-

2-Methylcyclohexanone

-

Lithium diisopropylamide (LDA)

-

Trimethylsilyl (B98337) chloride (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Prepare a solution of LDA in anhydrous THF as described in the α-methylation protocol.

-

Add 2-methylcyclohexanone (1.0 equivalent) dropwise to the LDA solution at -78 °C and stir for 1 hour.

-

Add trimethylsilyl chloride (1.1 equivalents) to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous sodium bicarbonate solution and extract with pentane.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude silyl enol ether, which is typically used directly in the next step.

Part 2: Palladium-Catalyzed Oxidation

Materials:

-

Crude silyl enol ether of 2-methylcyclohexanone

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Acetonitrile (MeCN)

Procedure:

-

Dissolve the crude silyl enol ether in acetonitrile.

-

Add palladium(II) acetate (1.0 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by the precipitation of palladium(0) as a black solid.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium black.

-

Concentrate the filtrate and purify the residue by column chromatography to afford this compound. Typical Yield: 60-80% over the two steps.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described.

Caption: Overall synthetic workflow for the preparation of this compound from Cyclohexanone.

Caption: Simplified mechanism of the dehydrobromination step.

Caption: Key steps in the Saegusa-Ito oxidation mechanism.

Conclusion

The synthesis of this compound from cyclohexanone can be reliably achieved through a two-step sequence involving α-methylation and subsequent introduction of unsaturation. The choice between dehydrohalogenation and Saegusa-Ito oxidation for the second step will depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity. This guide provides the necessary procedural details and data to enable researchers to select and implement the most suitable synthetic strategy for their needs.

References

- 1. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 2. 2-Methylcyclohexanone | C7H12O | CID 11419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexanone, 2-methyl- [webbook.nist.gov]

- 4. Cyclohexanone, 2-methyl- [webbook.nist.gov]

- 5. 2-Cyclohexen-1-one, 2-methyl- | C7H10O | CID 136887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]

- 7. Saegusa-Ito Oxidation | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl-2-cyclohexen-1-one (CAS No: 1121-18-2). The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed summary of quantitative data, experimental protocols for property determination and key chemical reactions, and visual representations of its synthetic pathway. The information is presented to facilitate a thorough understanding and practical application of this compound in a laboratory setting.

Physical Properties

This compound is a cyclic enone with a methyl substituent at the alpha,beta-position relative to the carbonyl group. Its physical characteristics are crucial for handling, storage, and application in synthetic chemistry. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀O |

| Molecular Weight | 110.15 g/mol [1] |

| Appearance | Liquid |

| Density | 0.972 g/mL at 25 °C |

| Boiling Point | 176-179 °C at 760 mmHg |

| Flash Point | 60 °C (140 °F) |

| Refractive Index (n20/D) | 1.487 |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol. |

Chemical Properties and Reactions

This compound, as an α,β-unsaturated ketone, exhibits reactivity at both the carbonyl group and the carbon-carbon double bond. It is a versatile intermediate in organic synthesis, participating in a variety of reactions including conjugate additions and reductions.

Synthesis via Robinson Annulation

A primary and classic method for the synthesis of substituted cyclohexenones is the Robinson annulation. This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form the cyclic product. For the synthesis of this compound, a suitable starting material would be a six-carbon diketone that can be envisioned from a retro-synthetic analysis of the target molecule. A more direct laboratory synthesis might involve the methylation of cyclohexenone or related precursors. A general workflow for a Robinson annulation synthesis is depicted below.

Caption: A generalized workflow for the synthesis of a cyclohexenone via the Robinson annulation.

Conjugate Addition of Organocuprates

A characteristic reaction of α,β-unsaturated ketones is the conjugate (or 1,4-) addition. Organocuprates, such as lithium dimethylcuprate (Li(CH₃)₂Cu), are soft nucleophiles that selectively add to the β-carbon of the enone system. This reaction is a powerful tool for carbon-carbon bond formation.

Caption: Signaling pathway of the conjugate addition of a Gilman reagent to this compound.

Reduction of the Carbonyl Group

The carbonyl group of this compound can be selectively reduced to an alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the selectivity between 1,2- and 1,4-reduction.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical properties and for conducting representative chemical reactions.

Determination of Boiling Point

The boiling point of this compound can be determined using a micro-boiling point apparatus or by distillation.

Protocol:

-

Place a small amount of the liquid into a Thiele tube or a similar heating apparatus containing a high-boiling point oil (e.g., mineral oil).

-

Suspend a thermometer with the bulb fully immersed in the oil bath.

-

Place a small, inverted capillary tube (sealed at one end) into a small test tube containing a few drops of the sample liquid.

-

Attach the test tube to the thermometer and immerse it in the oil bath.

-

Heat the apparatus gently and observe the capillary tube.

-

The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube and the temperature at which the liquid re-enters the capillary upon cooling.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Protocol:

-

Accurately weigh a clean, dry pycnometer (or a volumetric flask).

-

Fill the pycnometer with the liquid to the calibration mark, ensuring there are no air bubbles.

-

Weigh the filled pycnometer.

-

The mass of the liquid is the difference between the two weighings.

-

Density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is measured using a refractometer.

Protocol:

-

Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate (typically 20 °C).

-

Observe the scale through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index from the scale.

Synthesis via Robinson Annulation (Adapted Protocol)

This protocol is adapted for the synthesis of this compound.

Materials:

-

Methyl vinyl ketone

-

Sodium ethoxide (or another suitable base)

-

Ethanol (anhydrous)

-

Hydrochloric acid (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanone (1.0 equivalent) in anhydrous ethanol.

-

Slowly add sodium ethoxide (1.1 equivalents) to the stirred solution at room temperature and stir for 30 minutes to facilitate enolate formation.

-

Add methyl vinyl ketone (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography.

Conjugate Addition of a Gilman Reagent (General Protocol)

Materials:

-

This compound

-

Copper(I) iodide

-

Methyllithium (B1224462) (in diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyllithium (2.0 equivalents) to the stirred suspension. The solution should become colorless, indicating the formation of the Gilman reagent (lithium dimethylcuprate).

-

Cool the reaction mixture to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the Gilman reagent.

-

Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.[2]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data of this compound

| Technique | Key Features |

| ¹H NMR | Predicted peaks for the vinyl proton, allylic protons, and the methyl group protons. |

| ¹³C NMR | Predicted peaks for the carbonyl carbon, olefinic carbons, and the methyl carbon.[3] |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone (around 1670-1690 cm⁻¹) and the C=C stretch of the alkene (around 1620-1640 cm⁻¹).[4][5] |

| Mass Spectrometry | Expected molecular ion peak (M⁺) at m/z = 110, along with characteristic fragmentation patterns.[1][6][7] |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data, experimental protocols, and visual diagrams are intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development. The information presented facilitates a comprehensive understanding of this compound's characteristics and its application in a laboratory setting.

References

- 1. 2-Cyclohexen-1-one, 2-methyl- | C7H10O | CID 136887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. 2-Methyl-2-cyclohexen-1-ol | C7H12O | CID 300312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-Cyclohexen-1-one, 3-methyl- [webbook.nist.gov]

- 6. 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethyl)-, (S)- [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

2-Methyl-2-cyclohexen-1-one CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-2-cyclohexen-1-one, a key chemical intermediate with applications in organic synthesis and potential relevance in drug discovery. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its potential biological activities, with a focus on its role as a modulator of inflammatory pathways.

Core Compound Information

CAS Number: 1121-18-2[1]

Molecular Formula: C₇H₁₀O

Molecular Weight: 110.15 g/mol

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| Boiling Point | 98-101 °C at 77 mmHg | [2] |

| Density | 0.972 g/mL at 25 °C | [2] |

| Refractive Index (n_D^25) | 1.4830–1.4835 | [2] |

| UV λmax (in alcohol) | 234 mμ (ε 9660) | [2] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a two-step process starting from 2-methylcyclohexanone (B44802). The first step involves the chlorination of the starting material, followed by dehydrochlorination to yield the desired α,β-unsaturated ketone.

Experimental Protocol

Part A: 2-Chloro-2-methylcyclohexanone (B81787) [2]

-

Reaction Setup: In a 3-liter three-necked flask equipped with a sealed mechanical stirrer, a dropping funnel, and a gas-absorption trap, dissolve 224 g (2.0 moles) of 2-methylcyclohexanone in 1 liter of dry carbon tetrachloride.

-

Addition of Chlorinating Agent: While stirring, add a solution of 179 ml (297 g, 2.2 moles) of sulfuryl chloride in 300 ml of dry carbon tetrachloride from the dropping funnel over a 1-hour period. Maintain the reaction temperature by cooling the flask with a water bath at room temperature.

-

Reaction Completion: Continue stirring for 2 hours after the addition is complete.

-

Work-up: Wash the resulting yellow solution successively with three 300-ml portions of water, two 200-ml portions of saturated sodium bicarbonate solution, and one 200-ml portion of saturated salt solution.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent by distillation, initially at atmospheric pressure and then under reduced pressure, to obtain the crude 2-chloro-2-methylcyclohexanone.

Part B: this compound (Collidine Method) [2]

-

Reaction Setup: Transfer the crude 2-chloro-2-methylcyclohexanone to a 1-liter three-necked flask fitted with a stout sealed Hershberg wire stirrer and two efficient reflux condensers.

-

Dehydrochlorination: Add 290 ml (266 g, 2.2 moles) of 2,4,6-collidine and heat the mixture to a vigorous reflux for 45 minutes.

-

Cooling and Filtration: Cool the reaction mixture to room temperature and then in an ice bath. Add 400 ml of ether and filter the precipitated collidine hydrochloride. Wash the precipitate with two 100-ml portions of ether.

-

Extraction: Wash the combined ether filtrate and washings successively with 100-ml portions of 6N hydrochloric acid until the aqueous layer is strongly acidic. Then, wash with a saturated sodium bicarbonate solution and a saturated salt solution.

-

Drying and Purification: Dry the ether solution over anhydrous magnesium sulfate. Remove the ether by distillation and collect the fraction boiling at 70–97°/56 mm. Fractionate this material through a 20-cm heated column packed with steel saddles to yield pure this compound.

Synthesis Workflow

Caption: Synthesis of this compound.

Biological Activity and Drug Development Potential

Cyclohexenone derivatives are recognized for their diverse biological activities, with a particular emphasis on their anti-inflammatory properties. The α,β-unsaturated ketone moiety is a key pharmacophore that can interact with biological nucleophiles, thereby modulating various signaling pathways.

Anti-inflammatory Activity

While specific quantitative data for the anti-inflammatory activity of this compound is not extensively documented in publicly available literature, the broader class of cyclohexenones has been shown to inhibit key inflammatory mediators. The anti-inflammatory effects of these compounds are often attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a critical regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Cyclohexenone-containing compounds are thought to inhibit this pathway, potentially by interacting with key components of the IKK complex or other upstream signaling molecules.

Caption: Proposed inhibition of the NF-κB pathway.

Conclusion

This compound is a valuable compound for synthetic chemists and holds potential for further investigation in the field of drug development. Its straightforward synthesis and the established biological relevance of the cyclohexenone scaffold make it an attractive starting point for the design and discovery of novel therapeutic agents, particularly those targeting inflammatory diseases. Further research is warranted to elucidate its specific biological targets and quantify its activity in relevant cellular and in vivo models.

References

An In-depth Technical Guide on the NMR and Mass Spectrometry Data of 2-Methyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the α,β-unsaturated cyclic ketone, 2-Methyl-2-cyclohexen-1-one. This document is intended to serve as a core reference for researchers and professionals involved in drug development, synthetic chemistry, and analytical sciences, offering detailed spectral data, experimental protocols, and structural elucidation.

Spectroscopic Data

The structural characterization of this compound (C₇H₁₀O, Molecular Weight: 110.15 g/mol ) is fundamentally reliant on NMR and MS analyses. The data presented herein has been compiled from various sources to provide a detailed spectral profile of the molecule.

NMR Spectroscopy Data

Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data:

While a complete experimental spectrum with coupling constants is not publicly available in the compiled search results, a predicted ¹H NMR spectrum can be referenced for peak assignment. The expected proton environments are:

-

Vinyl Proton (H3): The proton on the carbon-carbon double bond.

-

Allylic Protons (H4): The two protons on the carbon adjacent to the double bond.

-

Aliphatic Protons (H5): The two protons on the carbon further from the carbonyl group.

-

Allylic Protons (H6): The two protons on the carbon adjacent to the carbonyl group.

-

Methyl Protons (CH₃): The three protons of the methyl group attached to the double bond.

¹³C NMR Spectral Data:

The ¹³C NMR spectrum provides insight into the different carbon environments within the molecule.

| Carbon Atom | Chemical Shift (δ) ppm |

| C1 (C=O) | ~199 |

| C2 (C=C) | ~138 |

| C3 (C=C) | ~145 |

| C4 | ~30 |

| C5 | ~23 |

| C6 | ~38 |

| CH₃ | ~16 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 110.

Key Mass Spectral Peaks:

| m/z | Relative Intensity | Possible Fragment Ion |

| 110 | Moderate | [M]⁺ (Molecular Ion) |

| 82 | High | [M - CO]⁺ |

| 54 | High | [C₄H₆]⁺ (Result of Retro-Diels-Alder) |

| 39 | High | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for cyclic ketones like this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

Instrumentation and Data Acquisition:

-

The NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon environment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Ensure the sample is free of non-volatile impurities by filtration if necessary.

Instrumentation and Data Acquisition:

-

The analysis is performed on a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent).

-

The gas chromatograph is programmed with a temperature gradient to ensure the separation of the analyte from any impurities.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

Data is acquired in a full scan mode to obtain the complete mass spectrum of the eluting compound.

Visualization of Molecular Data

The following diagram illustrates the structure of this compound and highlights the key atoms for NMR and MS analysis.

Caption: Structure of this compound with key NMR and MS data points.

Solubility Profile of 2-Methyl-2-cyclohexen-1-one in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility characteristics of 2-Methyl-2-cyclohexen-1-one in various organic solvents. The availability of precise quantitative solubility data for this compound is limited in publicly accessible literature. However, based on its chemical structure and the known solubility of analogous compounds, a qualitative assessment and predictive analysis can be provided to guide researchers in solvent selection and experimental design.

This compound is a cyclic ketone, a class of organic compounds known for their versatile reactivity.[1] Its structure, featuring a polar carbonyl group and a nonpolar hydrocarbon backbone, suggests it will exhibit miscibility with a range of common organic solvents. The underlying principle of "like dissolves like" governs its solubility behavior, indicating that its solubility will be highest in solvents with similar polarity.

Predicted Solubility

While specific quantitative data is not available, the solubility of the closely related compound, 2-cyclohexen-1-one, is reported to be high in several organic solvents.[2] Given the structural similarity, it is anticipated that this compound is also readily soluble or miscible in the following solvents:

-

Protic Solvents: such as methanol (B129727) and ethanol.

-

Aprotic Polar Solvents: including acetone (B3395972) and ethyl acetate.

-

Nonpolar Solvents: like dichloromethane (B109758) and toluene.

The presence of the additional methyl group in this compound, compared to 2-cyclohexen-1-one, may slightly enhance its lipophilicity, potentially increasing its solubility in nonpolar solvents.

Data Presentation

Due to the absence of specific quantitative solubility data for this compound in the reviewed literature, a table of numerical values cannot be provided at this time. Researchers requiring precise solubility data for applications such as reaction chemistry, purification, or formulation development are encouraged to determine these values experimentally.

Experimental Protocols for Solubility Determination

To ascertain the quantitative solubility of this compound, established experimental methodologies can be employed. The following outlines a general protocol for the isothermal shake-flask method, a reliable technique for determining the equilibrium solubility of a liquid solute in a solvent.

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then quantifying the concentration of the solute in the solution.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Temperature-controlled incubator or water bath

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent and solute)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)

Procedure:

-

Preparation of Solvent: Ensure the solvent is of high purity to avoid interferences in the analysis.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a distinct solute phase ensures that the solution is saturated.

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled environment (e.g., an incubator or water bath) set to the desired temperature. Agitate the vials using a mechanical shaker or magnetic stirrer for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is crucial to ensure that the temperature remains constant throughout the equilibration period.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow for the separation of the undissolved solute from the saturated solution.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets of the solute.

-

Quantification: Accurately weigh the filtered saturated solution. Prepare a series of standard solutions of this compound in the same solvent with known concentrations. Analyze both the standard solutions and the filtered sample using a suitable analytical technique (e.g., GC-FID or HPLC). Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the sample.

-

Data Reporting: Express the solubility as mass of solute per mass of solvent (e.g., g/100 g solvent), mass of solute per volume of solvent (e.g., g/L), or as a mole fraction.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

References

discovery and history of 2-Methyl-2-cyclohexen-1-one

An In-Depth Technical Guide to the Discovery and History of 2-Methyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the pivotal chemical intermediate, this compound. While a singular "discovery" paper remains elusive in early chemical literature, this document pieces together the historical context of its synthesis, likely emerging from the foundational work on cyclic ketones in the early 20th century. This guide details plausible early synthetic routes, alongside modern, efficient methodologies. All quantitative data is presented in a clear, tabular format, and key experimental protocols are provided. Furthermore, synthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical logic.

Introduction

This compound is a six-membered alicyclic ketone with an alpha,beta-unsaturation, making it a versatile building block in organic synthesis. Its reactive enone functionality allows for a variety of transformations, including Michael additions, Robinson annulations, and various pericyclic reactions. This has rendered it a valuable precursor in the synthesis of numerous natural products, pharmaceuticals, and other complex organic molecules. Understanding its origins and the evolution of its synthesis is crucial for contemporary chemists seeking to leverage its reactivity in novel synthetic strategies.

Historical Context and Discovery

The definitive first synthesis of this compound is not explicitly documented in a single, readily identifiable publication. However, its discovery can be situated within the broader context of the intensive investigation of alicyclic compounds in the late 19th and early 20th centuries. A pivotal figure in this era was the German chemist Otto Wallach, who was awarded the Nobel Prize in Chemistry in 1910 for his work on alicyclic compounds.

In 1906, Wallach and his collaborator, A. Blumann, published a comprehensive paper in Justus Liebigs Annalen der Chemie detailing the first successful synthesis of the saturated analogue, 2-methylcyclohexanone (B44802).[1] This was achieved through the oxidation of 2-methylcyclohexanol. Given the established chemical transformations of the time, it is highly probable that the first preparation of this compound was accomplished shortly thereafter via the dehydrogenation of 2-methylcyclohexanone. Early methods for such transformations often employed metal-based catalysts or selenium dioxide.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This data has been compiled from various sources to provide a comprehensive reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O | [2][3] |

| Molecular Weight | 110.15 g/mol | [2][3] |

| Boiling Point | 176-179 °C at 760 mmHg | [2] |

| Density | 0.972 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.487 | [2] |

| Flash Point | 60 °C (140 °F) | [2] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | δ (ppm): 6.75 (m, 1H), 2.45 (t, 2H), 2.30 (t, 2H), 1.95 (m, 2H), 1.75 (s, 3H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 199.9, 146.1, 134.2, 38.4, 30.6, 22.8, 16.0 | |

| IR (neat) | ν (cm⁻¹): 2940, 1665, 1450, 1370, 1240 | |

| Mass Spectrum (EI) | m/z (%): 110 (M⁺, 45), 82 (100), 67 (30), 54 (40), 39 (55) |

Experimental Protocols for Synthesis

This section provides detailed methodologies for both a plausible historical synthesis and more contemporary, efficient routes to this compound.

Historical Synthesis: Dehydrogenation of 2-Methylcyclohexanone

This protocol is based on early 20th-century dehydrogenation methods, likely employing a metallic catalyst.

Objective: To synthesize this compound by the dehydrogenation of 2-methylcyclohexanone.

Materials:

-

2-Methylcyclohexanone

-

Palladium on carbon (5% Pd)

-

High-boiling solvent (e.g., mesitylene (B46885) or cymene)

-

Nitrogen gas supply

-

Standard distillation apparatus

Procedure:

-

A mixture of 2-methylcyclohexanone (1 mole equivalent) and 5% palladium on carbon (0.05 mole equivalent) in a high-boiling solvent such as mesitylene is placed in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

-

The apparatus is flushed with nitrogen gas.

-

The mixture is heated to reflux (approximately 160-165 °C for mesitylene) under a slow stream of nitrogen.[4]

-

The reaction is monitored for the evolution of hydrogen gas and the collection of water in the Dean-Stark trap.

-

After several hours (typically 8-12 hours), the reaction mixture is cooled to room temperature.

-

The catalyst is removed by filtration.

-

The solvent is removed by distillation under reduced pressure.

-

The crude this compound is then purified by fractional distillation.

Modern Synthesis: From 2-Methyl-1,3-cyclohexanedione

This method provides a high-yield route from a readily available starting material.

Objective: To synthesize this compound from 2-methyl-1,3-cyclohexanedione.

Materials:

-

2-Methyl-1,3-cyclohexanedione

-

Ethylene (B1197577) glycol

-

p-Toluenesulfonic acid (catalytic amount)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Dilute aqueous acid (e.g., 1 M HCl)

-

Sodium periodate (B1199274) (NaIO₄)

-

Standard laboratory glassware

Procedure:

-

Protection of the Diketone: A mixture of 2-methyl-1,3-cyclohexanedione (1 mole equivalent), ethylene glycol (1.1 mole equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap until the theoretical amount of water is collected. The reaction mixture is then cooled, washed with saturated aqueous sodium bicarbonate, and the solvent is removed under reduced pressure to yield the monoketal.

-

Reduction of the Ketone: The resulting ketal is dissolved in methanol and cooled in an ice bath. Sodium borohydride (1.1 mole equivalents) is added portion-wise. The reaction is stirred for 1 hour at room temperature.

-

Hydrolysis and Dehydration: The reaction is quenched by the slow addition of dilute aqueous acid. The mixture is then heated to reflux for 1-2 hours to effect hydrolysis of the ketal and dehydration of the resulting β-hydroxy ketone.

-

Work-up and Purification: After cooling, the mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or distillation to afford this compound.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic methods described above.

Conclusion

While the precise moment of its first synthesis is not clearly demarcated in the historical record, this compound undoubtedly emerged from the fertile ground of early 20th-century alicyclic chemistry. Its continued relevance in modern organic synthesis is a testament to its utility as a versatile and reactive building block. The synthetic methods outlined in this guide, from plausible historical routes to contemporary high-yield protocols, provide researchers with a comprehensive toolkit for accessing this important compound. The tabulated data and visual pathway diagrams are intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide on the Natural Occurrence of 2-Methyl-2-cyclohexen-1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-cyclohexen-1-one and its derivatives represent a class of naturally occurring monoterpenoids with a diverse range of biological activities. These compounds are found in various plant species, fungi, and are also constituents of tobacco smoke. Their versatile chemical scaffold has made them attractive targets for scientific investigation, particularly in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and biological activities of these compounds, with a focus on their potential as therapeutic agents. The information is presented with detailed experimental protocols and visual representations of key pathways to support further research and development efforts.

Natural Occurrence and Quantitative Data

This compound derivatives are widespread in nature, with their presence and concentration varying significantly across different species and environmental conditions. The following tables summarize the quantitative data available for some of the most well-documented natural sources.

| Natural Source | Compound | Concentration/Yield | Reference(s) |

| Mentha spicata (Spearmint) | Carvone (a derivative) | 40.8% - 76.65% of essential oil | [1][2][3] |

| cis-Carvone oxide | 44.06% of essential oil | [4] | |

| 1,8-Cineole | 8.7% - 17.0% of essential oil | [1][3] | |

| Limonene | 5.80% - 20.8% of essential oil | [1][4] | |

| Crocus sativus (Saffron) | 3,5,5-trimethyl-2-cyclohexenone (Isophorone) | 93.4 g/kg - 245 µg/g | [5][6] |

| 2,6,6-trimethyl-2-cyclohexene-1,4-dione | - | [7] | |

| Safranal | 2.52 - 3.30 mg/g | [5] | |

| Chenopodium ambrosioides | α-Terpinene | 41.36% - 64% of essential oil | [8][9] |

| Ascaridole | 7% - 55.3% of essential oil | [9][10] | |

| p-Cymene | 5.76% - 19% of essential oil | [8][9] | |

| Geosmithia langdonii (Fungus) | (4R,5R,6R)-4,5-dihydroxy-6-(6'-methylsalicyloxy)-2-methyl-2-cyclohexen-1-one | - | [11] |

Table 1: Quantitative Occurrence of this compound Derivatives in Various Natural Sources. Please note that concentrations can vary based on factors such as plant variety, growing conditions, and extraction methods.

Biological Activities and Signaling Pathways

Derivatives of this compound exhibit a range of biological activities, with anti-inflammatory and antileishmanial properties being of particular interest.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Several studies have pointed towards the role of these compounds as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. The proposed mechanism of action involves the inhibition of the nuclear translocation of the p65 subunit of NF-κB and the prevention of IκBα phosphorylation.[12][13][14]

Antileishmanial Activity

Metabolites isolated from the fungus Geosmithia langdonii, including derivatives of this compound, have demonstrated significant activity against Leishmania donovani. The IC50 values for some of these compounds are presented in the table below.

| Compound from Geosmithia langdonii | IC50 (µM) against L. donovani | Reference(s) |

| (4R,5R,6R)-4,5-dihydroxy-6-(6'-methylsalicyloxy)-2-methyl-2-cyclohexen-1-one | 13.0 | [11][15] |

| (+)-Epiepoformin | 6.9 | [15] |

| 2,5-dihydroxybenzaldehyde | 3.3 | [15] |

| 2,5-dihydroxybenzyl alcohol | 8.5 | [15] |

| 3-hydroxytoluene | 9.2 | [15] |

Table 2: Antileishmanial Activity of Compounds Isolated from Geosmithia langdonii.

Biosynthesis of this compound Derivatives

The biosynthesis of these monoterpenoids primarily follows the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway to produce the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). In plants like Mentha spicata, the biosynthesis of carvone, a prominent derivative, involves a series of enzymatic steps starting from the cyclization of geranyl diphosphate.

Experimental Protocols

Isolation and Purification of Terpenoids from Geosmithia langdonii

This protocol is adapted from the methodology used for the isolation of bioactive metabolites from fungal cultures.[15]

-

Culturing: Grow Geosmithia langdonii in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14 days at 30°C with agitation.

-

Extraction:

-

Separate the fungal biomass from the culture broth by filtration.

-

Exhaustively extract the filtrate with an organic solvent such as ethyl acetate (B1210297).

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate fractions based on polarity.

-

-

Purification:

-

Further purify the fractions containing the compounds of interest using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.

-

GC-MS Analysis of Volatile Compounds from Crocus sativus

The following is a general protocol for the analysis of volatile compounds in saffron.[5][6][7]

-

Sample Preparation:

-

Grind dried saffron stigmas into a fine powder.

-

Perform extraction using a suitable solvent (e.g., methanol/ethyl acetate mixture) with the aid of ultrasonication.[7]

-

Alternatively, for headspace analysis, place a known amount of saffron powder in a sealed vial and heat to release volatile compounds.

-

-

GC-MS Conditions:

-

Column: Use a non-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial temperature of around 60°C, followed by a gradual increase to approximately 250-300°C.

-

Injection: Splitless or split injection depending on the concentration of the analytes.

-

MS Detection: Electron ionization (EI) at 70 eV with a mass scan range of m/z 40-500.

-

-

Compound Identification:

-

Identify the compounds by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

-

NMR Analysis for Structural Elucidation

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the unambiguous structural determination of isolated compounds.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR:

-

Acquire ¹H NMR to determine the number and types of protons and their connectivity through coupling constants.

-

Acquire ¹³C NMR and DEPT experiments to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

Conclusion

This compound and its derivatives are a promising class of natural products with significant therapeutic potential, particularly as anti-inflammatory and antileishmanial agents. This technical guide has provided a comprehensive overview of their natural occurrence, with quantitative data to facilitate comparative analysis. Detailed experimental protocols for their isolation, purification, and structural elucidation have been outlined to aid researchers in their investigations. Furthermore, the elucidation of their biosynthetic pathways and their interaction with key signaling pathways, such as NF-κB, offers a foundation for the rational design and development of novel drugs. Further research is warranted to fully explore the pharmacological potential of this versatile class of compounds.

References

- 1. Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical composition, antioxidant, antimicrobial and Antiproliferative activities of essential oil of Mentha spicata L. (Lamiaceae) from Algerian Saharan atlas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. unn.edu.ng [unn.edu.ng]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. Antileishmanial metabolites from Geosmithia langdonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Suppression of NF-κB and NF-κB-Regulated Gene Expression by Apigenin through IκBα and IKK Pathway in TRAMP Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antileishmanial Metabolites from Geosmithia langdonii - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Methyl-2-cyclohexen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Methyl-2-cyclohexen-1-one, a key intermediate in organic synthesis. This document details the instrumental analysis techniques used to elucidate the structure and purity of this compound, presenting key spectral data and the experimental protocols for obtaining them.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a strong absorption band corresponding to the α,β-unsaturated ketone moiety.

IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2950 | C-H (sp³) stretch | Medium |

| ~1670 | C=O (α,β-unsaturated ketone) stretch | Strong |

| ~1620 | C=C (alkene) stretch | Medium |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A thin film of the neat liquid sample is prepared for FTIR analysis. A drop of this compound is placed between two polished potassium bromide (KBr) plates. The plates are gently pressed together to form a uniform thin film. The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates is recorded prior to the sample analysis and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals for the different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7 | m | 1H | =C-H (vinylic proton) |

| ~2.4 | t | 2H | -CH₂-C=O |

| ~2.3 | m | 2H | -CH₂-C=C |

| ~1.9 | m | 2H | -CH₂- |

| ~1.7 | s | 3H | -CH₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (ketone) |

| ~145 | =C-CH₃ (quaternary alkene) |

| ~135 | =C-H (alkene) |

| ~38 | -CH₂-C=O |

| ~30 | -CH₂- |

| ~22 | -CH₂-C=C |

| ~16 | -CH₃ |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A sample of this compound (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm). The solution is transferred to a 5 mm NMR tube. The spectra are acquired on a high-resolution NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 110 | 100 | [M]⁺ (Molecular Ion) |

| 95 | 40 | [M - CH₃]⁺ |

| 82 | 60 | [M - CO]⁺ |

| 67 | 55 | [C₅H₇]⁺ |

| 54 | 30 | [C₄H₆]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared. A small volume (typically 1 µL) of this solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the components of the sample, and the eluting compounds are introduced into the MS. Electron ionization (EI) at 70 eV is commonly used to generate the mass spectrum.

Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

2-Methyl-2-cyclohexen-1-one structural formula and isomers

An In-depth Technical Guide to 2-Methyl-2-cyclohexen-1-one: Structure, Isomerism, and Synthesis

This technical guide provides a comprehensive overview of this compound, a cyclic α,β-unsaturated ketone. The document details its structural formula, explores its constitutional and stereoisomers, presents key physicochemical and spectroscopic data, and provides detailed experimental protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, analytical chemistry, and drug development.

Structural Formula of this compound

This compound is a cyclic organic compound with the molecular formula C₇H₁₀O.[1][2] Its structure consists of a six-membered cyclohexene (B86901) ring containing a ketone functional group at position 1 and a methyl group at position 2, which is also part of the carbon-carbon double bond. The systematic IUPAC name for this compound is 2-methylcyclohex-2-en-1-one.[3]

Key Structural Identifiers:

-

CAS Number: 1121-18-2[1]

-

SMILES: CC1=CCCCC1=O

-

InChI Key: LKTNAAYQZJAXCJ-UHFFFAOYSA-N

Isomers of this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C₇H₁₀O, this includes constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers have different connectivity of atoms. The primary constitutional isomers of this compound involve variations in the position of the methyl group on the cyclohexenone ring.

| Isomer Name | Structure |

| This compound |  |

| 3-Methyl-2-cyclohexen-1-one |  |

| 4-Methyl-2-cyclohexen-1-one |  |

| 5-Methyl-2-cyclohexen-1-one |  |

| 6-Methyl-2-cyclohexen-1-one |  |

Stereoisomers

Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. This is determined by the presence of stereocenters (chiral carbons).

-

This compound: This molecule is achiral as it does not contain any stereocenters and possesses a plane of symmetry.

-

3-Methyl-2-cyclohexen-1-one: This molecule is also achiral .

-

4-Methyl-2-cyclohexen-1-one: The carbon at position 4 is a stereocenter, bonded to a methyl group, a hydrogen, and two different paths around the ring. Therefore, it exists as a pair of enantiomers : (R)-4-methylcyclohex-2-en-1-one and (S)-4-methylcyclohex-2-en-1-one.[5]

-

5-Methyl-2-cyclohexen-1-one: The carbon at position 5 is a stereocenter. It exists as a pair of enantiomers : (R)-5-methylcyclohex-2-en-1-one and (S)-5-methylcyclohex-2-en-1-one.

-

6-Methyl-2-cyclohexen-1-one: The carbon at position 6 is a stereocenter. It exists as a pair of enantiomers : (R)-6-methylcyclohex-2-en-1-one and (S)-6-methylcyclohex-2-en-1-one.[6]

Data Presentation

Physicochemical Properties of Methylcyclohexenone Isomers

| Property | 2-Methyl- | 3-Methyl- | 4-Methyl- | 5-Methyl- | 6-Methyl- |

| CAS Number | 1121-18-2[1] | 1193-18-6[4] | 5515-76-4[7] | 7214-50-8[8] | 6610-21-5[6] |

| Molecular Weight ( g/mol ) | 110.15 | 110.15 | 110.15[9] | 110.15[8] | 110.15[6] |

| Boiling Point (°C) | 176-179 | 199-200 | N/A | N/A | N/A |

| Density (g/mL at 25°C) | 0.972 | 0.971 | N/A | N/A | N/A |

| Refractive Index (n20/D) | 1.487 | 1.494 | N/A | N/A | N/A |

| LogP (Computed) | 1.69[3] | 1.54 | 1.54[7] | 1.3 (Computed)[8] | 1.5 (Computed)[6] |

Spectroscopic Data Summary

Spectroscopic analysis is crucial for differentiating between the isomers. Below is a summary of expected characteristic spectroscopic features.

| Technique | 2-Methyl- | 3-Methyl- | 4-Methyl- | 5-Methyl- | 6-Methyl- |

| IR (C=O stretch, cm⁻¹) | ~1670-1685 | ~1670-1685 | ~1670-1685 | ~1670-1685 | ~1670-1685 |

| IR (C=C stretch, cm⁻¹) | ~1620-1640 | ~1620-1640 | ~1620-1640 | ~1620-1640 | ~1620-1640 |

| ¹H NMR (vinyl H, ppm) | No vinyl H | ~5.8-6.0 (1H) | ~5.9-6.1 (1H, d), ~6.7-6.9 (1H, m) | ~5.9-6.1 (1H, d), ~6.7-6.9 (1H, m) | ~5.9-6.1 (1H, d), ~6.7-6.9 (1H, m) |

| ¹³C NMR (C=O, ppm) | ~198-202 | ~198-202 | ~198-202 | ~198-202 | ~198-202 |

| Mass Spec (M⁺, m/z) | 110 | 110 | 110 | 110 | 110 |

| Mass Spec (Base Peak, m/z) | 82[3] | 82 | 67 | 67 | 82 |

Experimental Protocols

Synthesis Protocol: Robinson Annulation

The Robinson annulation is a classic and powerful method for the synthesis of six-membered rings, including substituted cyclohexenones.[10] It involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[11][12] The synthesis of 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one from 2-methylcyclohexanone (B44802) is a representative example.[13]

Objective: To synthesize a substituted cyclohexenone via Robinson Annulation.

Materials:

-

2-Methylcyclohexanone (1.0 equiv.)

-

Methyl vinyl ketone (MVK) (1.2 equiv.)

-

Sodium ethoxide (1.1 equiv.)

-

Anhydrous ethanol (B145695)

-

5% Hydrochloric acid (aq.)

-

Saturated sodium bicarbonate solution (aq.)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Solvents for extraction and chromatography (e.g., Dichloromethane (B109758), Hexane, Ethyl acetate)

-

Silica (B1680970) gel (230-400 mesh)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methylcyclohexanone in anhydrous ethanol.[13]

-

Enolate Formation: To the stirred solution, add sodium ethoxide portion-wise at room temperature. Stir the mixture for 30 minutes to facilitate the complete formation of the enolate.[13]

-

Michael Addition: Slowly add methyl vinyl ketone to the reaction mixture using a dropping funnel over approximately 15 minutes.[13] An exothermic reaction may be observed.

-

Aldol Condensation & Dehydration: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours to drive the intramolecular aldol condensation and subsequent dehydration.[13]

-

Work-up:

-

Cool the reaction mixture to room temperature and neutralize with 5% HCl.

-

Remove the ethanol via rotary evaporation.

-

Extract the aqueous residue with dichloromethane (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure annulated product.

Analytical Protocol: Spectroscopic Characterization

Objective: To identify and differentiate methylcyclohexenone isomers using standard spectroscopic techniques.[14]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).[14]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, use proton decoupling and acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure and confirm the position of the methyl group and the double bond.

B. Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample, place a small drop between two NaCl or KBr plates to create a thin film.[14]

-

Acquisition: Record the spectrum on an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean plates first.

-

Analysis: Identify the characteristic absorption bands for the C=O stretch of an α,β-unsaturated ketone (approx. 1670-1685 cm⁻¹) and the C=C stretch (approx. 1620-1640 cm⁻¹).[14]

C. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or diethyl ether.[14]

-

Acquisition: Inject 1 µL of the solution into a GC-MS system. Use a suitable capillary column (e.g., DB-5) and a temperature program (e.g., ramp from 50°C to 250°C) to separate the components. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.[14]

-

Analysis: Determine the retention time of the isomer. Analyze the mass spectrum for the molecular ion peak (M⁺ at m/z 110) and the characteristic fragmentation pattern to confirm the structure.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and mechanisms relevant to this compound and its isomers.

Caption: Reaction mechanism of the Robinson Annulation.

Caption: Experimental workflow for synthesis and purification.

References

- 1. 3-Methyl-2-cyclohexen-1-one | C7H10O | CID 14511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2-Cyclohexen-1-one, 2-methyl- | C7H10O | CID 136887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A15704.14 [thermofisher.com]

- 5. (4S)-4-Methylcyclohex-2-EN-1-one | C7H10O | CID 10441662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Methylcyclohex-2-en-1-one | C7H10O | CID 11062335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 2-Cyclohexen-1-one, 5-methyl- | C7H10O | CID 522446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Methyl-2-cyclohexenone | C7H10O | CID 10920469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Robinson annulation - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermochemical Data of 2-Methyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 2-Methyl-2-cyclohexen-1-one. Due to a lack of direct experimental data in publicly available databases, this guide outlines the established experimental and computational methodologies for determining key thermochemical properties such as the enthalpy of formation, entropy, and heat capacity. This information is crucial for professionals in research and development who require accurate thermodynamic data for process design, safety analysis, and molecular modeling.

Data Presentation

A thorough search of prominent thermochemical databases, including the NIST WebBook, reveals a notable absence of experimentally determined thermochemical data for this compound. While physical properties such as boiling point and density are documented, the core thermochemical parameters remain uncharacterized.

To address this gap, this guide presents a summary of the types of thermochemical data that are essential for a complete thermodynamic profile of the compound. The subsequent sections will detail the experimental and computational protocols to obtain these values.

Table 1: Essential Thermochemical Data for this compound

| Property | Symbol | Unit | Value |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | kJ/mol | Not Available |

| Standard Molar Enthalpy of Formation (liquid) | ΔfH°(l) | kJ/mol | Not Available |

| Standard Molar Entropy (gas) | S°(g) | J/(mol·K) | Not Available |

| Standard Molar Entropy (liquid) | S°(l) | J/(mol·K) | Not Available |

| Molar Heat Capacity at Constant Pressure (gas) | Cp,m°(g) | J/(mol·K) | Not Available |

| Molar Heat Capacity at Constant Pressure (liquid) | Cp,m°(l) | J/(mol·K) | Not Available |

Experimental Protocols

The primary experimental technique for determining the standard enthalpy of formation of a liquid organic compound like this compound is oxygen bomb calorimetry . This method measures the heat of combustion at constant volume, from which the enthalpy of combustion and subsequently the standard enthalpy of formation can be calculated.

The experimental workflow for determining the enthalpy of combustion involves several key steps, from sample preparation to data analysis.

Experimental Workflow for Bomb Calorimetry

Caption: Workflow for determining the enthalpy of formation using a bomb calorimeter.

Detailed Methodological Steps:

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.8-1.2 g) is encapsulated in a combustible gelatin capsule or a thin-walled glass ampoule to prevent evaporation.[1]

-

Bomb Assembly: The encapsulated sample is placed in a quartz or platinum crucible within the bomb. A fuse wire of known mass and composition is connected to the electrodes, with a portion of it in contact with the sample. A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to ensure that any water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and flushed with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.[2]

-